molecular formula C15H25ClO2Si B2926908 (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol CAS No. 1911653-46-7

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol

Cat. No.: B2926908
CAS No.: 1911653-46-7
M. Wt: 300.9
InChI Key: HVRGSHUPALSXJW-UHFFFAOYSA-N
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Description

The compound (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol is a complex organic molecule. It contains a tert-butyldimethylsilyl (TBDMS) group, which is a common protecting group in organic synthesis . The TBDMS group is attached to an ethyl chain, which is further connected to a chlorophenyl group and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)3CSi(CH3)2O(CH2)5OH . The compound contains a silicon atom, which is part of the TBDMS group, and is connected to an oxygen atom. This oxygen atom is further connected to an ethyl chain, a chlorophenyl group, and a methanol group .


Chemical Reactions Analysis

The TBDMS group in the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds . The TBDMS group is also known to be stable to aqueous base, but can be converted back to the alcohols under acidic conditions .


Physical and Chemical Properties Analysis

The compound is likely to be a liquid at room temperature . It has a refractive index of n20/D 1.442 , a boiling point of 140 °C/6 mmHg , and a density of 0.885 g/mL at 25 °C .

Scientific Research Applications

Catalytic Applications in Hydrocarbon Synthesis

The conversion of methanol to hydrocarbons, particularly over zeolite catalysts, demonstrates the utility of related compounds in understanding and optimizing catalytic processes. For example, studies on the mechanism of methanol conversion over zeolite H-ZSM-5 highlight the formation of ethene from xylenes and trimethylbenzenes, shedding light on the mechanistic pathways that could be relevant for derivatives of the compound (Svelle et al., 2006).

Solvent-Driven Rotamerization

Research into the solvent effects on rotamerization provides insights into how similar compounds might behave in different solvents, which is crucial for designing and understanding reactions involving "(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol." Such studies elucidate the balance between inter- and intramolecular hydrogen bonding and their impact on molecular conformation (Lomas, 2001).

Organic Synthesis and Protective Group Chemistry

In organic synthesis, the manipulation of protective groups, such as silyl ethers, is fundamental. Research on the oxidative behavior of cyclopentenols and their derivatives, including those involving tert-butyldimethylsilyl groups, showcases the complexity and challenges in synthesizing and modifying molecules with intricate functional group interplays (Gimazetdinov et al., 2018).

Polymethacrylates Synthesis

The polymerization of methacrylates protected by tert-butyldimethylsilyl groups into water-soluble polymethacrylates underlines the role of silyl-protected compounds in developing advanced materials. Such studies provide a foundation for understanding the polymerization behavior and potential applications of related compounds in material science (Ishizone et al., 2003).

Nucleoside Synthesis

In the field of nucleoside synthesis, the use of silyl-protected intermediates to create novel nucleosides emphasizes the importance of silyl groups in protecting functional groups during complex synthetic sequences. This research can inform strategies for synthesizing analogs of "this compound" for use in medicinal chemistry (Gould & Mann, 1997).

Safety and Hazards

The compound is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Properties

IUPAC Name

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRGSHUPALSXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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